molecular formula C26H25N5O3 B611416 Tolebrutinib CAS No. 1971920-73-6

Tolebrutinib

Numéro de catalogue B611416
Numéro CAS: 1971920-73-6
Poids moléculaire: 455.518
Clé InChI: KOEUOFPEZFUWRF-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tolebrutinib is an investigational brain-penetrant and bioactive Bruton’s tyrosine kinase (BTK) inhibitor . It achieves cerebrospinal fluid (CSF) concentrations sufficient to modulate B lymphocytes and microglial cells . It is being evaluated in Phase 3 clinical trials for the treatment of relapsing forms of MS (RMS), non-relapsing secondary progressive MS (nrSPMS), primary progressive MS (PPMS), and myasthenia gravis (MG) .


Synthesis Analysis

The synthesis of Tolebrutinib starts with the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to obtain the chloride intermediate, and then the amidation of the chloride intermediate with 4-(aminomethyl)benzoic acid under the action of TEA .


Molecular Structure Analysis

The chemical formula of Tolebrutinib is C26H25N5O3 . Its exact mass is 455.20 and its molecular weight is 455.518 .


Chemical Reactions Analysis

Tolebrutinib was rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Excretion via feces was the major elimination pathway of the administered radioactivity (78%) . Tolebrutinib was highly metabolized, with 19 metabolites identified in human plasma .

Applications De Recherche Scientifique

Treatment of Multiple Sclerosis (MS)

Tolebrutinib is an investigational oral Bruton’s tyrosine kinase (BTK) inhibitor being evaluated for the treatment of multiple sclerosis (MS) . It has shown a significant effect on key immune mediators that may drive disease progression within the central nervous system (CNS) .

Impact on Neuroinflammatory Biomarkers

Research findings presented at the ACTRIMS Forum 2023 showed that Tolebrutinib had a significant impact on neuroinflammatory biomarkers in the CNS associated with MS disease progression . This reinforces the potential of Tolebrutinib to address disability accumulation, a significant unmet need in MS treatment .

CNS Penetrability

Tolebrutinib has demonstrated CNS penetrability at bioactive levels, as measured by drug concentration in the cerebrospinal fluid of healthy volunteers . This is significant as delivering therapies across the tightly controlled blood-brain barrier has been a major challenge in advancing innovation in MS treatment .

Proteomic Changes in MS Patients

In a study, researchers measured proteomic changes in the cerebrospinal fluid of MS patients treated with Tolebrutinib . The results showed that Tolebrutinib could induce significant proteomic changes, which could potentially influence the course of the disease .

Treatment of Non-Relapsing Secondary Progressive MS (nrSPMS)

Tolebrutinib is also being evaluated for the treatment of non-relapsing secondary progressive MS (nrSPMS) . The HERCULES trial for nrSPMS is currently paused for recruitment .

Treatment of Primary Progressive MS (PPMS)

Tolebrutinib is under investigation for the treatment of primary progressive MS (PPMS) . The PERSEUS trial for PPMS is currently paused for recruitment .

Treatment of Myasthenia Gravis (MG)

Tolebrutinib is being evaluated for the treatment of myasthenia gravis (MG), a long-term neuromuscular disease . The URSA trial for MG is currently paused for recruitment .

Mécanisme D'action

Target of Action

Tolebrutinib is a covalent inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme expressed in B lymphocytes and myeloid cells including microglia . These cells are thought to be major drivers of inflammation in multiple sclerosis (MS) . By inhibiting BTK, tolebrutinib is designed to reduce the activation of B-cells .

Mode of Action

Tolebrutinib interacts with its targets by binding to BTK and inhibiting its function . This inhibition reduces the activation of B cells and Fc-receptor activation of myeloid cells, including microglia . The inhibition of BTK by tolebrutinib is irreversible .

Biochemical Pathways

The inhibition of BTK by tolebrutinib affects the B cell receptor (BCR) signaling pathway . BTK is centrally involved in the activation of B cells as well as myeloid cells, such as macrophages and microglia . By inhibiting BTK, tolebrutinib can modulate the function of these cells and reduce inflammation .

Pharmacokinetics

Tolebrutinib is rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Excretion via feces is the major elimination pathway of the administered radioactivity (78%) . Tolebrutinib is highly metabolized, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma . Tolebrutinib and its metabolite M2 had short (3.5-h) half-lives but durable pharmacodynamic effects as expected for an irreversible antagonist .

Result of Action

Tolebrutinib has a significant effect on key immune mediators that may drive disease progression within the central nervous system (CNS) . It has been shown to have a significant impact on neuroinflammatory biomarkers in the CNS associated with MS disease progression . In relapsing remitting MS, tolebrutinib reduced the number of new active lesions on MRI .

Action Environment

Tolebrutinib is an investigational brain-penetrant and bioactive BTK inhibitor that achieves cerebrospinal fluid (CSF) concentrations predicted to modulate B lymphocytes and microglial cells . The ability of tolebrutinib to cross the blood-brain barrier allows it to reach disease targets in the CNS and target inflammation both in the periphery and directly in the CNS .

Safety and Hazards

Tolebrutinib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse events reported were headache, COVID-19, nasopharyngitis, upper respiratory tract infection, and arthralgia .

Orientations Futures

Phase 3 trials in relapsing multiple sclerosis (MS), GEMINI I and GEMINI II, are fully enrolled and on track for a 2024 FDA submission in the U.S . New data for Tolebrutinib showed a significant effect on key immune mediators that may drive disease progression within the CNS .

Propriétés

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEUOFPEZFUWRF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolebrutinib

CAS RN

1971920-73-6
Record name Tolebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolebrutinib
Reactant of Route 2
Tolebrutinib
Reactant of Route 3
Reactant of Route 3
Tolebrutinib
Reactant of Route 4
Reactant of Route 4
Tolebrutinib
Reactant of Route 5
Tolebrutinib
Reactant of Route 6
Reactant of Route 6
Tolebrutinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.